molecular formula C15H11F3N2O3S2 B11504058 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one

2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B11504058
M. Wt: 388.4 g/mol
InChI Key: IJLZWHNNJXHORO-UHFFFAOYSA-N
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Description

2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound that features a unique combination of a pyrimidine ring, a thienyl group, and a dioxabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps, starting with the preparation of the pyrimidine ring. The thienyl group is introduced through a thiolation reaction, and the trifluoromethyl group is added via a nucleophilic substitution reaction. The final step involves the formation of the dioxabicyclo octane structure through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thienyl group, resulting in the formation of dihydropyrimidines or dihydrothiophenes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines, dihydrothiophenes

    Substitution: Various substituted pyrimidines and thiophenes

Scientific Research Applications

2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thienyl and pyrimidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-{[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one
  • 2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one

Uniqueness

The uniqueness of 2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the thienyl group and the dioxabicyclo octane structure distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C15H11F3N2O3S2

Molecular Weight

388.4 g/mol

IUPAC Name

2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C15H11F3N2O3S2/c16-15(17,18)12-4-7(10-2-1-3-24-10)19-14(20-12)25-11-5-8(21)13-22-6-9(11)23-13/h1-4,9,11,13H,5-6H2

InChI Key

IJLZWHNNJXHORO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2COC(C1=O)O2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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